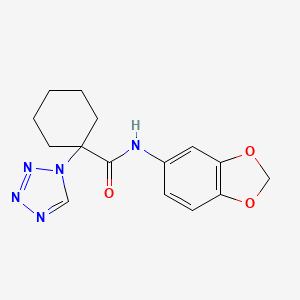

N-(1,3-benzodioxol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Description

N-(1,3-Benzodioxol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a hybrid compound featuring a cyclohexanecarboxamide core substituted with a 1,3-benzodioxole moiety and a tetrazole group. The benzodioxole fragment is associated with enhanced lipophilicity and metabolic stability, while the tetrazole group—a bioisostere for carboxylic acids—improves solubility and bioavailability.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O3/c21-14(17-11-4-5-12-13(8-11)23-10-22-12)15(6-2-1-3-7-15)20-9-16-18-19-20/h4-5,8-9H,1-3,6-7,10H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTWBFRTULQYGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)NC2=CC3=C(C=C2)OCO3)N4C=NN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

Tetrazole Ring Formation: The tetrazole ring can be synthesized via the cycloaddition of azides with nitriles.

Cyclohexane Carboxamide Formation: The cyclohexane ring can be functionalized with a carboxamide group through amide bond formation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.

Reduction: Reduction reactions could target the tetrazole ring or the carboxamide group.

Substitution: Substitution reactions might occur at various positions on the benzodioxole or cyclohexane rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

Catalysis: The compound could be used as a ligand in catalytic reactions.

Materials Science:

Biology and Medicine

Drug Development: The compound might be investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

Biological Probes: It could be used as a probe to study biological pathways or molecular interactions.

Industry

Polymer Science: Potential use in the synthesis of novel polymers with specific properties.

Agriculture: Possible applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Features of Related Cyclohexanecarboxamide Derivatives

Key Observations :

- Tetrazole vs. Thiourea/Imidazole : The tetrazole group in the target compound may enhance metabolic stability compared to thiourea derivatives, which are prone to hydrolysis . Imidazole-containing analogs exhibit antifungal activity due to membrane-targeting mechanisms, suggesting the tetrazole variant could share similar efficacy .

- Benzodioxole vs. Aryl Groups : The 1,3-benzodioxole moiety in the target compound likely improves pharmacokinetic properties over simple aryl substituents (e.g., in 2d–2f) by resisting oxidative metabolism .

Key Observations :

- The target compound’s synthesis would likely involve coupling 1,3-benzodioxol-5-amine with a pre-functionalized cyclohexanecarboxamide-tetrazole intermediate, analogous to thiourea derivatization in H2L1–H2L9 .

- Lower yields in semicarbazone derivatives (e.g., 51% for compound 4) highlight challenges in stabilizing imine functionalities, suggesting tetrazole variants may require optimized coupling agents (e.g., EDCI/HOBt) for higher efficiency .

Table 3: Antifungal Activity and Spectral Data of Selected Analogs

Key Observations :

- The target compound’s tetrazole group is expected to enhance solubility compared to semicarbazones, as seen in the IR spectra of H2L1–H2L9 (strong C=O and N–H stretches) .

- Antifungal activity in compound 4 correlates with the benzodioxole-imidazole-semicarbazone triad, suggesting that replacing imidazole with tetrazole may retain or improve potency .

Biological Activity

N-(1,3-benzodioxol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a unique chemical structure characterized by the presence of a benzodioxole moiety , a tetrazole group , and a cyclohexanecarboxamide . These structural components are crucial for its bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | C15H16N4O3 |

| Molecular Weight | 284.31 g/mol |

| CAS Number | 1010932-51-0 |

| IUPAC Name | This compound |

The presence of the benzodioxole ring is notable for its involvement in various pharmacological effects, while the tetrazole group is often associated with enhanced bioactivity and solubility properties .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. The compound has been shown to inhibit various cancer cell lines by interfering with cellular processes such as proliferation and apoptosis.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the compound's effect on human breast cancer cells (MCF-7) and found that it reduced cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cancer cell metabolism.

- Receptor Modulation : It may modulate signaling pathways related to cell growth and survival.

The benzodioxole moiety enhances binding affinity to biological targets, while the tetrazole group contributes to improved pharmacokinetic properties .

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens.

Case Study: Antimicrobial Efficacy

A study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth at concentrations as low as 20 µg/mL, suggesting potential for development as an antibacterial agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound | Biological Activity | Notable Features |

|---|---|---|

| N-(1,3-benzodioxol-5-yl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide | Moderate anticancer activity | Contains chlorobenzamide moiety |

| N-(1,3-benzodioxol-5-yl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide | Potent enzyme inhibitor | Enhanced fluorine substituent |

This table highlights how variations in structure influence biological activity and therapeutic potential.

Q & A

Synthesis Optimization

Q: How can reaction conditions be optimized for the high-yield synthesis of N-(1,3-benzodioxol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide? A:

- Key Parameters : Optimize temperature (typically 60–100°C), solvent polarity (e.g., DMF or THF for solubility), and stoichiometry of reactants.

- Catalysts : Use coupling agents like HATU or DCC for amide bond formation between the benzodioxolylamine and cyclohexanecarboxylic acid derivatives .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high purity (>95%) .

Structural Characterization

Q: What advanced spectroscopic and crystallographic methods validate the compound’s structure? A:

- NMR/MS : Use - and -NMR to confirm proton environments and carbonyl/tetrazole functionalities. High-resolution mass spectrometry (HRMS) verifies molecular weight .

- X-ray Crystallography : Refine crystal structures using SHELXL (via SHELX suite) to resolve cyclohexane puckering and tetrazole orientation .

- FT-IR : Identify characteristic bands (e.g., C=O at ~1650 cm, tetrazole ring at ~1450 cm) .

Chemical Reactivity and Modifications

Q: What chemical reactions enable functionalization of this compound for structure-activity relationship (SAR) studies? A:

- Oxidation : Treat with KMnO or HO to oxidize the benzodioxole moiety to quinone derivatives, altering electronic properties .

- Reduction : Use LiAlH to reduce the amide group to an amine, enabling further alkylation .

- Substitution : Electrophilic aromatic substitution on the benzodioxole ring (e.g., nitration or halogenation) modifies bioactivity .

Biological Activity Profiling

Q: What methodologies assess its potential interactions with biological targets? A:

- In Vitro Assays : Screen against enzyme targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR to measure binding affinity .

- Cellular Models : Evaluate cytotoxicity (MTT assay) and antimicrobial activity (MIC determination) in relevant cell lines .

- Molecular Docking : Utilize AutoDock Vina to predict interactions with protein active sites, guided by the tetrazole’s bioisosteric properties .

Conformational Analysis

Q: How is the cyclohexane ring’s puckering analyzed to understand steric effects? A:

- Computational Methods : Apply Cremer-Pople parameters to quantify puckering amplitude () and phase angle () via DFT calculations (e.g., Gaussian 16) .

- Crystallographic Data : Extract torsion angles from X-ray structures to map pseudorotation pathways .

Comparative Studies with Structural Analogs

Q: How does this compound compare to analogs like N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide? A:

- Physicochemical Properties : Compare logP (via HPLC) and solubility to assess hydrophobicity differences from substituent variations .

- Biological Potency : Use parallel SAR studies to rank activity against shared targets (e.g., IC values in enzyme inhibition) .

Stability and Degradation Pathways

Q: What analytical strategies evaluate its stability under physiological conditions? A:

- Forced Degradation : Expose to acidic/basic (0.1M HCl/NaOH), oxidative (3% HO), and photolytic (ICH Q1B) conditions, then monitor via HPLC-PDA .

- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites in liver microsome assays .

Crystallographic Refinement Challenges

Q: What challenges arise in refining its crystal structure, and how are they addressed? A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.